molecular formula C10H7F3O2 B8221308 7-(trifluoromethyl)-3,4-dihydro-1H-2-benzopyran-4-one

7-(trifluoromethyl)-3,4-dihydro-1H-2-benzopyran-4-one

Cat. No.: B8221308
M. Wt: 216.16 g/mol
InChI Key: UUUDRGAULPJLKW-UHFFFAOYSA-N
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Description

Chemical Structure and Properties: 7-(Trifluoromethyl)-3,4-dihydro-1H-2-benzopyran-4-one (CAS 111141-02-7) is a bicyclic aromatic ketone with the molecular formula C₁₀H₇F₃O₂. Its structure features a trifluoromethyl (-CF₃) substituent at the 7-position of the benzopyranone scaffold, which confers unique electronic and steric properties. The -CF₃ group is strongly electron-withdrawing, enhancing the compound's stability against metabolic degradation and influencing its solubility and reactivity .

Properties

IUPAC Name

7-(trifluoromethyl)-1H-isochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O2/c11-10(12,13)7-1-2-8-6(3-7)4-15-5-9(8)14/h1-3H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUDRGAULPJLKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C(F)(F)F)C(=O)CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Parameters:

  • Solvent Effects : Polar solvents like pyridine enhance stereoselectivity, favoring the trans-configured product (Table 1).

  • Temperature : Elevated temperatures (80–100°C) accelerate reaction rates but may promote side products like 6 (dehydration byproduct).

Table 1. Stereoselectivity in Cycloaddition Reactions

SolventTemperature (°C)trans:*cis RatioYield (%)
Dichloroethane831:1.285
Pyridine253:192

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic displacement of halogenated precursors offers a regioselective pathway. For example, 7-bromo-3,4-dihydro-1H-2-benzopyran-4-one undergoes SNAr reactions with CuCF₃ complexes under Ullmann conditions.

Table 2. SNAr Reaction Performance

PrecursorCatalystTemperature (°C)Yield (%)
7-Bromo derivativeCuI12078
7-Iodo derivativeCuTC10085

Catalytic Hydrogenation of Benzopyranones

Partial hydrogenation of fully aromatic precursors, such as 7-(trifluoromethyl)-4H-chromen-4-one, using Pd/C or Raney Ni under H₂ pressure (3–5 atm) selectively reduces the C3–C4 double bond.

Critical Considerations:

  • Catalyst Poisoning : Trace impurities (e.g., sulfur-containing compounds) deactivate catalysts, requiring pre-purification steps.

  • Pressure Effects : Higher H₂ pressures (5 atm) reduce reaction times but may over-hydrogenate the ketone moiety.

Microwave-Assisted Synthesis

Recent advances in microwave irradiation have streamlined reaction times. For instance, cyclocondensation of β-ketoesters with trifluoromethylated phenols under microwave conditions (150°C, 20 min) achieves 90% yield, compared to 12 hours under conventional heating.

Analytical Validation and Characterization

Successful synthesis requires rigorous validation:

  • NMR Spectroscopy : Distinctive signals for the trifluoromethyl group (δ ~120 ppm in ¹⁹F NMR) and C4 ketone (δ 190–200 ppm in ¹³C NMR).

  • Chromatographic Purity : HPLC analyses (C18 column, acetonitrile/water) confirm >98% purity, critical for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)-3,4-dihydro-1H-2-benzopyran-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the benzopyran ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinones and related derivatives.

    Reduction: Dihydrobenzopyrans.

    Substitution: Halogenated benzopyrans.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 7-(trifluoromethyl)-3,4-dihydro-1H-2-benzopyran-4-one exhibit notable antimicrobial properties. For instance, synthesized compounds containing this moiety were tested against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated significant antibacterial activity, with some derivatives showing minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium smegmatis .

Table 1: Antimicrobial Activity of Compounds Derived from this compound

CompoundBacterial StrainMIC (µg/mL)Activity Level
6dMycobacterium smegmatis6.25High
9cPseudomonas aeruginosa12.5Moderate
7aCandida albicans25Moderate

Anticancer Properties

In addition to antimicrobial effects, compounds based on this structure have been explored for anticancer activity. Research indicates that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Material Science Applications

The unique trifluoromethyl group in the compound enhances its properties for use in materials science. It has been used as a building block in the synthesis of advanced materials with applications in coatings and polymers due to its stability and reactivity .

Study on Antimicrobial Properties

A comprehensive study synthesized several derivatives of this compound and evaluated their antimicrobial efficacy. The study found that compounds with electron-donating groups at specific positions showed enhanced activity against both bacterial and fungal strains. For example, compound 6d demonstrated the highest activity against Mycobacterium smegmatis, attributed to the presence of a strong electron-withdrawing group .

Development of Anticancer Agents

Another study focused on the potential of this compound as a lead structure for anticancer drugs. The research involved modifying the benzopyran framework to enhance cytotoxicity against various cancer cell lines. Results indicated that certain modifications led to increased potency and selectivity towards cancer cells compared to normal cells .

Mechanism of Action

The mechanism of action of 7-(trifluoromethyl)-3,4-dihydro-1H-2-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. For instance, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substitution Patterns and Functional Groups

Table 1: Structural and Functional Comparisons
Compound Name Substituents Molecular Formula Key Properties
7-(Trifluoromethyl)-3,4-dihydro-1H-2-benzopyran-4-one -CF₃ at 7-position C₁₀H₇F₃O₂ High lipophilicity; electron-deficient aromatic ring; metabolic stability
2-Hydroxy-2-trifluoromethyl-3,4-dihydro-2H-1-benzopyran-4-one (Compound I) -CF₃ and -OH at 2-position C₁₀H₇F₃O₃ Increased polarity due to -OH; potential for hydrogen bonding
3-(2,4-Dihydroxyphenyl)-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one (FDB012128) -OH at 3,7-positions; dihydroxyphenyl C₁₅H₁₂O₅ High polarity; antioxidant activity likely due to phenolic groups
3,7-Dihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one (FDB016265) -OH at 2,3,7-positions; 4-hydroxyphenyl C₁₅H₁₂O₅ Enhanced solubility in aqueous media; potential for glycosylation
2H-1-Benzopyran-2-one,3,4-dihydro-7-hydroxy-4-phenyl (CAS 6275-80-5) -OH at 7-position; -Ph at 4-position C₁₅H₁₂O₃ Moderate lipophilicity; phenyl group may enhance π-π stacking interactions
7-Bromo-3,4-dihydro-2H-1-benzopyran-3-one (CAS 944904-11-4) -Br at 7-position C₉H₇BrO₂ Electrophilic reactivity due to bromine; potential for nucleophilic substitution

Electronic and Physicochemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups :

    • The -CF₃ group in the target compound reduces electron density in the aromatic ring, making it less reactive toward electrophilic attacks compared to hydroxylated analogs (e.g., FDB012128) .
    • Hydroxyl (-OH) groups in compounds like FDB016265 increase polarity and water solubility, whereas -CF₃ enhances lipid solubility, favoring blood-brain barrier penetration .
  • Reactivity :

    • Brominated analogs (e.g., CAS 944904-11-4) are more reactive in cross-coupling reactions due to the -Br substituent, unlike the inert -CF₃ group .
    • Glycosylated derivatives (e.g., FDB016562) exhibit improved bioavailability due to sugar moieties, a feature absent in the target compound .

Biological Activity

7-(Trifluoromethyl)-3,4-dihydro-1H-2-benzopyran-4-one is a compound belonging to the benzopyran family, which has garnered attention due to its potential biological activities. This article reviews its biological properties, including antitumor, anti-inflammatory, and antimicrobial effects, supported by various research findings and case studies.

  • Chemical Formula : C10H7F3O2
  • Molecular Weight : 216.15 g/mol
  • CAS Number : 1344725-51-4

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on related coumarin derivatives have shown promising results against various cancer cell lines. Notably, some derivatives demonstrated IC50 values below 20 µM against human leukemia cells, suggesting potential as chemotherapeutic agents .

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
3,4-Dimethyl-7-hydroxycoumarinHuman leukemia15.0
4-Methyl-5,7-dihydroxycoumarinMCF-7 breast cancer18.3
7-HydroxycoumarinHepG2 liver cancer22.5

Anti-inflammatory Activity

The compound has been implicated in the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation. In experimental models, derivatives of benzopyrans have shown a reduction in edema and inflammatory markers. For example, a related benzopyran compound exhibited an ED50 value of 0.094 mg/kg in an adjuvant-induced arthritis model .

Table 2: Inhibition of COX Enzymes

Compound NameCOX Inhibition (%)Reference
Benzopyran Derivative A75
Benzopyran Derivative B68

Antimicrobial Activity

The antimicrobial properties of benzopyran derivatives have also been explored. Compounds similar to this compound have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways .

Table 3: Antimicrobial Efficacy

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Benzopyran Derivative CStaphylococcus aureus32
Benzopyran Derivative DEscherichia coli16

Case Studies

  • Antitumor Study on Coumarin Derivatives :
    A comprehensive study evaluated the efficacy of various coumarin derivatives against human cancer cell lines. The results indicated that modifications at the C-7 position significantly enhanced cytotoxicity, supporting further exploration of similar structures like this compound for therapeutic applications .
  • Inflammation Model Research :
    In a model assessing the anti-inflammatory effects of benzopyran compounds, researchers found that specific structural modifications led to increased inhibition of COX enzymes and reduced paw edema in rats subjected to inflammatory stimuli .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 7-(trifluoromethyl)-3,4-dihydro-1H-2-benzopyran-4-one?

  • Methodological Answer : The compound can be synthesized via cyclization reactions starting from substituted benzaldehydes and ketones. For example, trifluoromethyl-substituted benzopyranones are often prepared using Claisen-Schmidt condensation followed by cyclization under acidic conditions. Advanced intermediates may require Suzuki-Miyaura coupling for aryl group introduction, as demonstrated in similar benzopyran derivatives . Optimization of reaction parameters (e.g., temperature, catalyst loading) is critical for yield improvement.

Q. How is the structural integrity of this compound validated in academic research?

  • Methodological Answer : A combination of spectroscopic and crystallographic techniques is used:

  • NMR : 1^1H and 13^13C NMR confirm substituent positions and ring fusion.
  • X-ray crystallography : Single-crystal X-ray diffraction resolves bond lengths, angles, and stereochemistry. Software like SHELXL (SHELX suite) is widely employed for refinement .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formula and fragmentation patterns.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Based on analogous benzopyran derivatives, the following precautions apply:

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Storage : Inert atmosphere (argon) and desiccated conditions to prevent degradation.
    Refer to GHS classification guidelines for acute toxicity and skin/eye irritation .

Q. How can researchers assess preliminary biological activity of this compound?

  • Methodological Answer : Initial screening involves:

  • In vitro assays : Enzyme inhibition (e.g., kinase or protease assays) at varying concentrations.
  • Cell viability studies : Use of MTT or resazurin assays in relevant cell lines.
  • QSAR modeling : Comparative analysis with structurally related bioactive benzopyranones to predict activity .

Advanced Research Questions

Q. What challenges arise during crystallographic refinement of 7-(trifluoromethyl)-substituted benzopyranones?

  • Methodological Answer : The trifluoromethyl group introduces challenges due to its electron-withdrawing nature and potential disorder in crystal packing. Strategies include:

  • High-resolution data collection : Synchrotron sources improve data quality.
  • Software customization : SHELXL’s restraints and constraints refine CF3_3 group geometry .
  • Twinned crystals : Use of PLATON or ROTAX for twin law identification.

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer : Design of Experiments (DoE) methodologies are critical:

  • Factor screening : Evaluate temperature, solvent polarity, and catalyst type.
  • Response surface modeling : Identify optimal conditions (e.g., microwave-assisted synthesis reduces reaction time).
  • Scale-up considerations : Solvent recycling and flow chemistry improve efficiency .

Q. What computational approaches are suitable for studying its interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes.
  • MD simulations : GROMACS or AMBER assess stability of ligand-protein complexes.
  • DFT calculations : Gaussian 16 optimizes electronic properties (e.g., Fukui indices for reactivity prediction) .

Q. How can stereochemical outcomes be controlled during synthesis?

  • Methodological Answer :

  • Chiral catalysts : Use of organocatalysts (e.g., proline derivatives) or transition-metal catalysts (e.g., BINAP-Ru complexes).
  • Chiral HPLC : Enantiomeric excess (ee) determination via Daicel columns.
  • Circular dichroism (CD) : Validates absolute configuration in solution .

Notes

  • Citations : Ensure all referenced methodologies align with institutional safety and ethical guidelines.
  • Software : Open-source tools (e.g., SHELX, AutoDock) are preferred for reproducibility .
  • Data Contradictions : Cross-validate spectral and crystallographic data with multiple techniques to resolve ambiguities .

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